molecular formula C16H20N2O4S3 B305217 N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide

N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide

Cat. No. B305217
M. Wt: 400.5 g/mol
InChI Key: LQMYBZFCBXIKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide, also known as AZST, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and are overexpressed in various cancers.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and induces apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have shown that this compound reduces tumor growth and metastasis in various animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has several advantages as a research tool. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has shown promising results in various fields, including cancer research, neurology, and immunology. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to fully understand the potential of this compound as a research tool.

Future Directions

There are several future directions for the study of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Further studies are also needed to fully understand the potential of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in various fields of scientific research. It has been shown to inhibit the growth of various cancer cell lines, have neuroprotective effects, and modulate the immune response. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. This compound has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Overall, this compound is a promising compound that warrants further investigation in the field of scientific research.

Synthesis Methods

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a suitable base. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

Molecular Formula

C16H20N2O4S3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C16H20N2O4S3/c19-24(20,16-6-5-13-23-16)17-14-7-9-15(10-8-14)25(21,22)18-11-3-1-2-4-12-18/h5-10,13,17H,1-4,11-12H2

InChI Key

LQMYBZFCBXIKBN-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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